

The Versatile Scaffold: Piperidine-1-carboxylic Acid in Modern Organic Synthesis

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Compound of Interest

Compound Name: *Piperidine-1-carboxylic Acid*

Cat. No.: *B172129*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and its ability to engage in diverse intermolecular interactions. Among the myriad of piperidine derivatives utilized in organic synthesis, **piperidine-1-carboxylic acid** stands out as a versatile and valuable building block. Its unique bifunctional nature, possessing both a secondary amine incorporated into a stable heterocyclic ring and a carboxylic acid moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of **piperidine-1-carboxylic acid**, with a focus on its role in the construction of complex molecules for drug discovery and development.

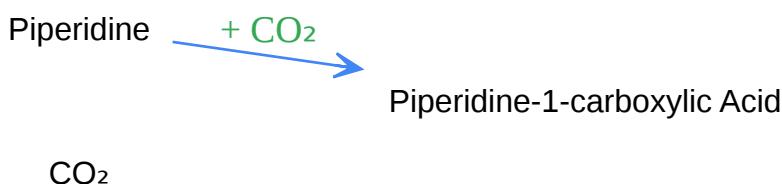
Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting the characteristics of its derivatives. The properties of **piperidine-1-carboxylic acid** are summarized below.

Property	Value	Source
IUPAC Name	piperidine-1-carboxylic acid	PubChem[1]
Molecular Formula	C ₆ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	129.16 g/mol	PubChem[1]
CAS Number	13406-98-9	PubChem[1]
XLogP3 (Predicted)	0.6	PubChem[1]
pKa (Strongest Acidic)	4.36 (Predicted)	ChemAxon[2]
Polar Surface Area	40.54 Å ² (Predicted)	ChemAxon[2]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Synthesis of Piperidine-1-carboxylic Acid

The most direct and atom-economical synthesis of **piperidine-1-carboxylic acid** involves the reaction of piperidine with carbon dioxide. This reaction typically proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of CO₂, followed by proton transfer to form the carbamic acid.



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*Synthesis of **Piperidine-1-carboxylic Acid** from Piperidine and Carbon Dioxide.*

Experimental Protocol: Synthesis of Piperidine-1-carboxylic Acid

This protocol describes the formation of **piperidine-1-carboxylic acid** from piperidine and carbon dioxide, which then reacts with another equivalent of piperidine to form the piperidinium salt.^[3]

Materials:

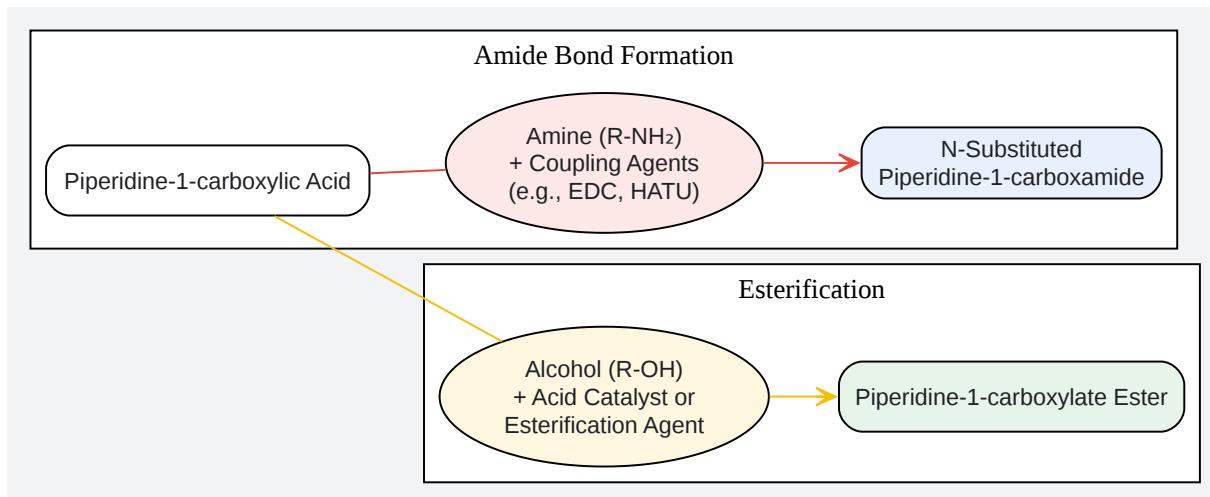
- Piperidine
- Cyclohexane
- Access to ambient air (as a source of CO₂)

Procedure:

- Dissolve piperidine in cyclohexane in an open container.
- Allow the solution to stand exposed to the ambient air.
- Piperidine will slowly evaporate and react with atmospheric carbon dioxide.
- Single crystals of piperidinium 1-piperidinecarboxylate will form on the walls of the container over time.
- The free **piperidine-1-carboxylic acid** can be generated by acidification of the salt.

Key Reactions and Applications as a Building Block

Piperidine-1-carboxylic acid's utility as a synthetic intermediate stems from the reactivity of its carboxylic acid group. This functionality allows for the formation of amides and esters, providing a robust handle to link the piperidine scaffold to other molecular fragments.



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General reaction pathways for **Piperidine-1-carboxylic Acid**.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. **Piperidine-1-carboxylic acid** can be coupled with a wide variety of primary and secondary amines to furnish the corresponding N-substituted piperidine-1-carboxamides. This reaction typically requires the activation of the carboxylic acid, which can be achieved through various coupling agents.

Quantitative Data for Amide Coupling Reactions

Amine Substrate	Coupling Reagents	Solvent	Conditions	Yield (%)	Reference
Aniline derivatives	EDC, HOBr (cat.), DMAP, DIPEA	Acetonitrile	23 °C, 1-2 h	57-93%	[4] [5]
4-amino-N-(4-methoxybenzyl)benzamide	EDC, HOBr (cat.), DMAP	Acetonitrile	23 °C	Good	[4]
Boc-piperidine-4-amine	EDC, HOBr (cat.), DMAP, DIPEA	Acetonitrile	23 °C, 1-2 h	95%	[4]

This protocol describes a general procedure for the coupling of **piperidine-1-carboxylic acid** with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBr).[\[4\]](#)[\[6\]](#)

Materials:

- **Piperidine-1-carboxylic acid**
- Amine (primary or secondary)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve **piperidine-1-carboxylic acid** (1.0 eq), the desired amine (1.1 eq), and HOBr (0.1-1.2 eq) in anhydrous DMF.
- Add DIPEA (2.0-3.0 eq) to the mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add EDC-HCl (1.0-1.2 eq) portion-wise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Esterification

Esterification of **piperidine-1-carboxylic acid** provides another avenue for derivatization, leading to piperidine-1-carboxylate esters. These esters can serve as intermediates for further transformations or as final products with desired physicochemical properties.

Quantitative Data for Esterification Reactions

Alcohol Substrate	Reagents	Solvent	Conditions	Yield (%)	Reference
Methanol	POCl ₃	Methanol	Room Temperature, 2 h	High	[7]
Various alcohols	SOCl ₂	DCM	Room Temperature	85-98%	[8]
Methanol	TMS-diazomethane	Acetonitrile/M ethanol	0 °C to RT, 3.5 h	90%	[9]

This protocol outlines a mild and efficient method for the synthesis of methyl piperidine-1-carboxylate.[7]

Materials:

- **Piperidine-1-carboxylic acid**
- Methanol
- Phosphorus oxychloride (POCl₃)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve **piperidine-1-carboxylic acid** (1.0 eq) in methanol.
- Cool the solution in an ice bath.
- Add phosphorus oxychloride (1.2 eq) dropwise to the cold solution.

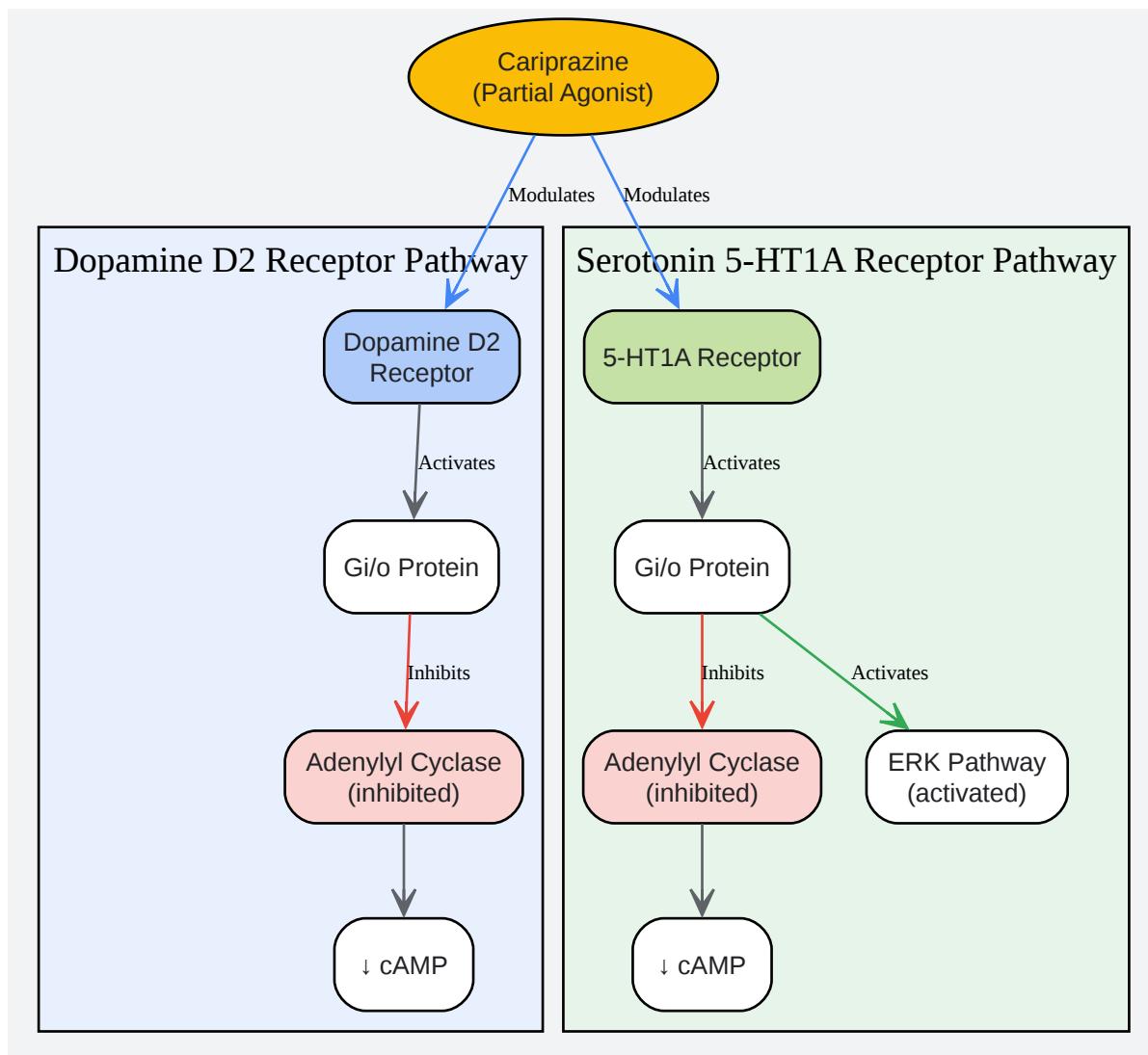
- Stir the resulting solution at room temperature for 2 hours.
- Pour the reaction mixture over crushed ice and extract with ethyl acetate.
- Wash the combined organic layers with a saturated solution of sodium bicarbonate.
- Dry the organic phase over anhydrous $MgSO_4$ and concentrate under reduced pressure to obtain the product.

Application in Drug Discovery: The Case of Cariprazine

The piperidine scaffold is a cornerstone in the design of numerous drugs, particularly those targeting the central nervous system. While a direct synthesis of the atypical antipsychotic Cariprazine starting from **piperidine-1-carboxylic acid** is not the most commonly reported route, the structural components of Cariprazine highlight the importance of piperidine-based building blocks in its conceptual design. Cariprazine's mechanism of action involves partial agonism at dopamine D_2 and D_3 receptors and serotonin $5-HT_{1a}$ receptors.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Signaling Pathways of Cariprazine's Targets

The therapeutic effects of Cariprazine are mediated through its interaction with key G-protein coupled receptors (GPCRs) in the brain.



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Simplified signaling pathways modulated by Cariprazine.

As a partial agonist, Cariprazine modulates the activity of these receptors, acting as an activator in a low neurotransmitter environment and as a blocker in a high neurotransmitter environment, thereby stabilizing the signaling pathways.^{[8][13]} The modulation of the dopamine D₂ receptor pathway is central to its antipsychotic effects, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.^{[14][15]} Its action on the serotonin 5-HT_{1a} receptor also involves the inhibition of adenylyl cyclase but can additionally lead to the activation of other downstream pathways like the ERK pathway, contributing to its effects on mood and cognition.^{[16][17]}

Conclusion

Piperidine-1-carboxylic acid is a foundational building block in organic synthesis, offering a reliable and versatile platform for the introduction of the piperidine scaffold into complex molecules. Its straightforward synthesis and the reactivity of its carboxylic acid handle make it an attractive starting material for the preparation of a diverse range of amides and esters. As demonstrated by the structural components of advanced pharmaceuticals like Cariprazine, the strategic incorporation of such piperidine-based fragments is a powerful approach in modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. The continued exploration of the synthetic potential of **piperidine-1-carboxylic acid** and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents for a wide spectrum of diseases.

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